Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide
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Overview
Description
Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Molecular Structure Analysis
Benzoxazole derivatives exhibit an absorption maximum at around 419 nm (visible region), as expected for electronic transitions of the π-π* type . They also show strong solvent-dependent fluorescence emission located in the bluish-green region .Scientific Research Applications
Cancer Research: Biomarker Identification
Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide: may be utilized in cancer research as a part of the analytical strategies to identify short-chain fatty acids (SCFAs) as putative biomarkers of cancer diseases . Advanced analytical tools like gas chromatography and mass spectrometry can be employed to detect SCFAs in clinical samples, providing insights into the metabolic changes associated with cancer.
Medicinal Chemistry: Drug Design
The compound’s structural motif is potentially valuable in medicinal chemistry for the design of new drug candidates. Its heterocyclic nature could be exploited to develop compounds with diverse therapeutic activities, such as anticancer, anticonvulsant, and antimicrobial properties .
Organic Synthesis: Reaction Intermediate
In organic synthesis, Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide can act as an intermediate in reactions to produce other valuable organic compounds. For instance, it can participate in reactions to form 2-benzoylquinoxaline derivatives, which have their own set of applications .
Mechanism of Action
Target of Action
Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide, as a benzoxazole derivative, has been found to exhibit a wide spectrum of pharmacological activities . It has been reported to have antimicrobial, antifungal, and anticancer activities . The primary targets of this compound are likely to be the cellular components involved in these biological processes.
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they may inhibit the growth of bacteria, fungi, or cancer cells .
Biochemical Pathways
Given its broad range of activities, it is likely that it affects multiple pathways involved in microbial growth, fungal development, and cancer cell proliferation .
Result of Action
The molecular and cellular effects of Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide’s action would depend on its specific targets and mode of action. Given its reported activities, it may result in the inhibition of microbial and fungal growth, as well as the suppression of cancer cell proliferation .
properties
IUPAC Name |
ethyl 1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-2-14-9(12)6-3-4-8-7(5-6)10-15-11(8)13/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSWPHLJTBSRJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NO[N+](=C2C=C1)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide |
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